Ethyl 4-[(2-hydroxyhexadecanoyl)amino]butanoate
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Overview
Description
Ethyl 4-[(2-hydroxyhexadecanoyl)amino]butanoate is an organic compound with the molecular formula C22H43NO4. It is a derivative of butanoic acid and is characterized by the presence of an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2-hydroxyhexadecanoyl)amino]butanoate typically involves a multi-step reaction process. One common method is the reaction of ethyl 4-amino-1-methyl-1H-benzimidazole-2-butyrate with nitric acid and sulfuric acid to produce the desired compound . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving the use of advanced equipment and techniques to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-hydroxyhexadecanoyl)amino]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 4-[(2-hydroxyhexadecanoyl)amino]butanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[(2-hydroxyhexadecanoyl)amino]butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(5-(bis(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate: This compound shares a similar ester functional group and has comparable chemical properties.
Ethyl 4-amino benzoate: Known for its applications in electro-optical devices, this compound has a similar structural framework.
Uniqueness
Ethyl 4-[(2-hydroxyhexadecanoyl)amino]butanoate is unique due to its specific combination of functional groups and long hydrocarbon chain, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various scientific and industrial fields .
Properties
CAS No. |
872977-62-3 |
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Molecular Formula |
C22H43NO4 |
Molecular Weight |
385.6 g/mol |
IUPAC Name |
ethyl 4-(2-hydroxyhexadecanoylamino)butanoate |
InChI |
InChI=1S/C22H43NO4/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-20(24)22(26)23-19-16-18-21(25)27-4-2/h20,24H,3-19H2,1-2H3,(H,23,26) |
InChI Key |
JXEWYNJIXPLVCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)NCCCC(=O)OCC)O |
Origin of Product |
United States |
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